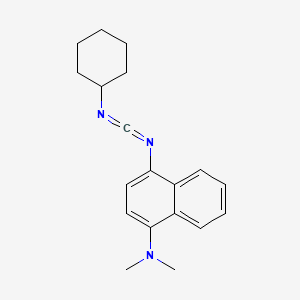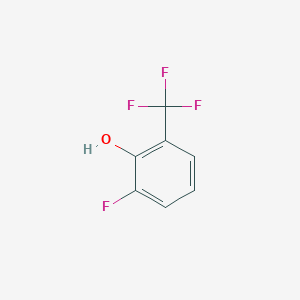
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
説明
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) is a potent inhibitor of the reporter enzyme β-galactosidase . It has been used in various studies, including those related to cancer and inflammation processes . The compound crystallizes with two organic molecules and a solvent water molecule in the asymmetric unit .
Synthesis Analysis
PETG was synthesized for noninvasive imaging of LacZ gene expression. To introduce radioiodine to the phenyl ring of PETG, 2-(4-bromophenyl)ethanethiol was prepared and attached to the C-1 position of beta-D-galactose pentaacetate under conditions that resulted in the exclusive formation of the beta anomer .
Molecular Structure Analysis
In both molecules of PETG, the hexapyranosyl rings adopt a slightly distorted chair conformation (5 C 2) with four substituents in equatorial positions and one substituent in an axial position . The main difference between the organic molecules is the dihedral angle between the phenyl ring and the best plane defined by the O—C1—C2—C3 atoms .
Physical And Chemical Properties Analysis
PETG has a molecular formula of C14H20O5S and a molecular weight of 300.37 g/mol . It has four hydrogen bond donors and six hydrogen bond acceptors . The compound’s XLogP3-AA is 0.7 .
科学的研究の応用
Biochemical Research
PETG is utilized in biochemical research as a ligand for synthesis and analytical studies. It serves as a substrate for the enzyme β-galactosidase, which is widely used in molecular biology for reporter gene assays . The compound’s purity and stability under various conditions make it a valuable tool for studying enzyme kinetics and inhibition.
Pharmaceutical Studies
In pharmaceutical research, PETG can be used to investigate the efficacy of β-galactosidase inhibitors, which have potential therapeutic applications in diseases like cancer and Gaucher’s disease . Its role in enzymatic assays helps in the development of new drugs and therapeutic strategies.
Material Science
PETG’s unique properties are explored in material science for the development of bioactive materials. Its ability to bind to specific enzymes allows for the creation of smart materials that can respond to biological stimuli .
Clinical Diagnostics
PETG is applied in clinical diagnostics as part of enzymatic assays to detect β-galactosidase activity. This is particularly useful in diagnosing certain lysosomal storage disorders where enzyme levels are indicative of disease presence .
Food Industry
In the food industry, PETG can be used to measure the activity of β-galactosidase in dairy products. The enzyme is responsible for lactose hydrolysis, and its activity is crucial for producing lactose-free products .
Environmental Monitoring
PETG finds application in environmental monitoring where it’s used to detect β-galactosidase activity as an indicator of microbial contamination in water supplies .
Synthetic Chemistry
In synthetic chemistry, PETG is a precursor for synthesizing complex carbohydrates. Its thiol group allows for selective modifications, enabling the creation of diverse glycoconjugates for research purposes .
Nanotechnology
Lastly, PETG is being researched in nanotechnology for the functionalization of nanoparticles. Its ability to act as a ligand can be harnessed to create targeted drug delivery systems that recognize specific cell types .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of PETG that make it suitable for various applications?
A1: PETG possesses several beneficial properties, including:
- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]
- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]
- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]
- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]
Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?
A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]
Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?
A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []
Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?
A4: Smaller layer heights generally improve light transmittance: []
Q5: What is the effect of adding plasticizers like glycol to PET?
A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]
Q6: Can PETG be blended with other polymers?
A6: Yes, research shows successful blending with:
- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []
- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []
- Polystyrene (PS): To control foaming behavior. []
- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []
Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?
A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]
Q8: Are there any environmental concerns regarding PETG?
A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]
Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?
A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)
![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)



![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)
![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)
![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)
![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)
![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![5-(4-Bromophenyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223665.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)
![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)